Product packaging for 2-Naphthol, dichloro-(Cat. No.:CAS No. 65253-32-9)

2-Naphthol, dichloro-

Cat. No.: B13781173
CAS No.: 65253-32-9
M. Wt: 213.06 g/mol
InChI Key: YUCXHHWEDKATAI-UHFFFAOYSA-N
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Description

2-Naphthol, dichloro-, is a dichlorinated derivative of 2-naphthol (C₁₀H₇OH), a key intermediate in organic and chemical synthesis . This compound features a naphthalene ring system—a fused pair of benzene rings—substituted with both hydroxyl and chlorine functional groups . The presence of these groups makes it a versatile scaffold for constructing more complex molecules, particularly in materials science and the development of functional dyes . The specific positioning of the chlorine atoms on the ring structure can significantly influence the compound's reactivity, physical properties, and application potential. In research, 2-Naphthol, dichloro- serves as a critical precursor in synthetic organic chemistry. It is valuable for synthesizing various naphthalene derivatives, which are important in creating pharmaceuticals, agrochemicals, and polymers . The compound can undergo reactions typical of naphthols, such as electrophilic substitution, where attack occurs preferentially at the 1-position . Furthermore, it can be utilized in coupling reactions and may be involved in the synthesis of ligands like BINOL (1,1'-Bi-2-naphthol), which is widely used in asymmetric catalysis . The chlorine atoms offer handles for further functionalization via metal-catalyzed cross-coupling reactions, enabling the development of compounds for advanced materials and chemical biology. Researchers should handle this compound with care. It is classified as harmful and may cause skin and serious eye irritation . Appropriate personal protective equipment, including gloves, eye protection, and protective clothing, should be worn. Handle the material in a well-ventilated area, and avoid generating dust . This product is intended for research use only by qualified laboratory personnel. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H6Cl2O B13781173 2-Naphthol, dichloro- CAS No. 65253-32-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

65253-32-9

Molecular Formula

C10H6Cl2O

Molecular Weight

213.06 g/mol

IUPAC Name

1,6-dichloronaphthalen-2-ol

InChI

InChI=1S/C10H6Cl2O/c11-7-2-3-8-6(5-7)1-4-9(13)10(8)12/h1-5,13H

InChI Key

YUCXHHWEDKATAI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2Cl)O)C=C1Cl

Origin of Product

United States

Advanced Spectroscopic and Structural Elucidation of Dichloro 2 Naphthol Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomeric and Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, including dichloro-2-naphthol isomers. uobasrah.edu.iq By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

Proton NMR spectroscopy is instrumental in determining the substitution pattern on the naphthalene (B1677914) ring. The chemical shifts, multiplicity (splitting patterns), and coupling constants of the aromatic protons are highly dependent on their position relative to the hydroxyl and chlorine substituents. In a typical ¹H NMR spectrum of a dichloro-2-naphthol isomer, the aromatic protons will appear in a specific region of the spectrum, and their signals will be split by neighboring protons. The exact pattern of these signals allows for the unambiguous assignment of the chlorine atoms' positions. For instance, the presence of singlets in the aromatic region can indicate protons that have no adjacent proton neighbors, a scenario that arises in specific isomers.

Table 1: Representative ¹H NMR Data for a Dichloro-2-Naphthol Isomer

Chemical Shift (ppm)MultiplicityIntegrationAssignment
7.10 - 7.80Multiplet4HAromatic Protons
9.50Singlet1HHydroxyl Proton

Note: The chemical shifts are illustrative and can vary depending on the specific isomer and the solvent used.

Table 2: Typical ¹³C NMR Chemical Shift Ranges for Dichloro-2-Naphthol

Carbon EnvironmentChemical Shift (ppm)
C-Cl120 - 135
C-OH150 - 160
Aromatic C-H110 - 130
Aromatic C (quaternary)125 - 140

Note: These are general ranges and can be influenced by the specific isomeric structure and solvent effects. libretexts.org

Vibrational Spectroscopy Applications (FT-IR, Raman)

Table 3: Key Vibrational Modes for Dichloro-2-Naphthol

Vibrational ModeTypical Wavenumber (cm⁻¹)
O-H Stretch3200 - 3600
Aromatic C-H Stretch3000 - 3100
Aromatic C=C Stretch1500 - 1650
C-O Stretch1200 - 1300
C-Cl Stretch600 - 800

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. gdckulgam.edu.in The naphthalene ring system possesses a conjugated π-electron system, which gives rise to characteristic absorption bands in the UV region. The position and intensity of these absorption maxima (λmax) are sensitive to the substitution pattern. The attachment of chlorine atoms and the hydroxyl group to the naphthalene core modifies the energy levels of the molecular orbitals, leading to shifts in the absorption bands. These shifts, known as bathochromic (to longer wavelengths) or hypsochromic (to shorter wavelengths) shifts, can be used to differentiate between isomers. The electronic transitions observed are typically π → π* transitions associated with the aromatic system.

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. epa.gov For dichloro-2-naphthol, mass spectrometry confirms the molecular formula by identifying the molecular ion peak. Due to the presence of two chlorine atoms, the molecular ion will exhibit a characteristic isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate ratio of 3:1. Therefore, a molecule containing two chlorine atoms will show three peaks for the molecular ion (M, M+2, and M+4) with a relative intensity ratio of approximately 9:6:1. This isotopic signature provides definitive evidence for the presence of two chlorine atoms in the molecule. chemicalbook.com Fragmentation patterns observed in the mass spectrum can also offer structural clues by indicating the loss of specific fragments, such as HCl or CO.

X-ray Diffraction Studies for Solid-State Structure Determination

Table 4: Illustrative Crystallographic Data for a Dichloro-naphthalene Derivative

ParameterValue
Crystal SystemOrthorhombic
Space GroupP b c a
a (Å)11.631
b (Å)7.417
c (Å)19.691
α (°)90.00
β (°)90.00
γ (°)90.00
Z8

Source: Data for 2,3-dichloronaphthalene (B20057) from the Crystallography Open Database. nih.gov

Mechanistic Investigations and Reaction Pathways of Dichloro 2 Naphthol Derivatives

Elucidation of Reaction Mechanisms in Nucleophilic Substitution Pathways

Nucleophilic substitution reactions on dichlorinated naphthol frameworks can proceed through various mechanisms, largely dictated by the specific isomer and the nature of the nucleophile. While direct SNAr (Nucleophilic Aromatic Substitution) on an unactivated naphthol ring is challenging, derivatives such as dichloronaphthoquinones or related keto-forms of naphthols provide electrophilic centers amenable to nucleophilic attack.

Research on 2,3-dichloro-1,4-naphthoquinone, a related derivative, shows that nucleophilic substitution with nitrogen, oxygen, and sulfur nucleophiles can occur. researchgate.netsemanticscholar.org Density Functional Theory (DFT) studies suggest that these reactions may proceed in a single asynchronous step through an addition-elimination process or via an unstable intermediate that readily decomposes to the substituted product. researchgate.net The displacement of the first chlorine atom is generally facile, while the substitution of the second often requires more forcing conditions or the presence of an electron-withdrawing group to activate the system. semanticscholar.org

Computational modeling of the reaction between 6-bromo-1,1-dichloro-2-naphthone, a keto-derivative of a dihalogenated naphthol, and various nucleophiles in methanol (B129727) has provided significant mechanistic insights. These reactions can yield one or more of three distinct products, with the outcome being dependent on the specific nucleophile used. A hypothesized zwitterionic intermediate is thought to be key in determining whether the reaction leads to a substituted naphthol or other products, with the activation energy of this intermediate playing a decisive role.

Table 1: Products from the reaction of 6-bromo-1,1-dichloro-2-naphthone with various nucleophiles.
NucleophileProduct(s)
Methanol6-bromo-1-chloronaphthol
Various6-bromo-1-chloro-4-substitutednaphthol
Various6-bromo-1,1-disubstitutednaphthol

The two primary mechanisms for nucleophilic substitution are the SN1 and SN2 pathways. libretexts.org The SN1 mechanism is a two-step process involving the formation of a carbocation intermediate, while the SN2 mechanism is a single-step, bimolecular reaction. libretexts.org For dichlorinated naphthol systems, the specific pathway would depend on the stability of potential carbocation intermediates and the steric hindrance around the reaction center.

Studies on Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. masterorganicchemistry.comdalalinstitute.com The regioselectivity of EAS on a substituted naphthalene (B1677914) ring is governed by the electronic properties of the existing substituents. The hydroxyl group (-OH) of 2-naphthol (B1666908) is a powerful activating group and directs incoming electrophiles primarily to the C1 and C3 positions. wikipedia.orgstackexchange.com Conversely, chlorine atoms are deactivating yet ortho-, para-directing.

In a dichloro-2-naphthol molecule, the final substitution pattern is a result of the competing directing effects of the activating hydroxyl group and the deactivating, yet directing, chlorine atoms. For instance, in 1,4-dichloro-2-naphthol, the powerful activating -OH group at C2 would strongly direct an incoming electrophile to the C1 and C3 positions. However, the C1 position is already occupied by a chlorine atom. Therefore, the C3 position becomes a likely site for substitution. The chlorine atoms at C1 and C4 would direct to their ortho and para positions, but the strong activation by the hydroxyl group typically dominates.

The general mechanism for EAS involves the attack of the electron-rich aromatic ring on an electrophile to form a resonance-stabilized carbocation known as an arenium ion. dalalinstitute.com A subsequent deprotonation step restores the aromaticity of the ring, yielding the substituted product. dalalinstitute.com The stability of the intermediate arenium ion is key; for 2-naphthol, attack at the C1 position leads to a more stable arenium ion where the aromaticity of the adjacent ring is preserved, explaining the preference for substitution at this site. stackexchange.com The presence and position of the two chlorine atoms will modulate the stability of these intermediates, thereby influencing the final product distribution. stackexchange.com

Oxidative Transformation Mechanisms of Naphthols and Their Chlorinated Products

The oxidation of naphthols and their chlorinated derivatives can lead to a variety of products, including quinones, coupled dimers, and degradation products. The specific pathway is highly dependent on the oxidant and reaction conditions.

Electrochemical Oxidation Processes

Electrochemical oxidation offers a controlled method for transforming organic pollutants. omu.edu.tr Studies on 2-naphthol reveal that its electrochemical oxidation is significantly enhanced in the presence of chloride ions. researchgate.netresearchgate.net The process involves the in-situ generation of "active chlorine" (Cl₂, HOCl, OCl⁻) at the anode. researchgate.net This active chlorine then acts as a redox mediator, chemically oxidizing the naphthol.

The mechanism proceeds via an indirect process where direct electron transfer from the naphthol to the anode is minimal. researchgate.net Instead, chloride ions are oxidized at the anode surface to generate powerful oxidizing species. omu.edu.trresearchgate.net These species attack the naphthol ring, leading to the initial formation of chlorinated organic intermediates. researchgate.net As the electrolysis continues, these chlorinated intermediates are further oxidized, ultimately leading to complete mineralization into CO₂ and water, or in some cases, volatile compounds like chloroform. researchgate.net The rate of this chlorine-mediated oxidation is dependent on factors such as chloride concentration and pH but can be largely independent of the current density. researchgate.netresearchgate.net The choice of anode material, such as Boron-Doped Diamond (BDD) or Ti–Ru–Sn ternary oxides, also plays a crucial role in the efficiency and mechanism of the oxidation. researchgate.net

Photocatalytic Degradation Mechanisms

Photocatalysis, particularly using semiconductor materials like titanium dioxide (TiO₂), is an effective advanced oxidation process for the degradation of aromatic pollutants. acs.org The degradation of 2-naphthol and its chlorinated derivatives follows a mechanism that begins with the adsorption of the pollutant onto the surface of the photocatalyst. mdpi.com

Upon irradiation with UV light, the semiconductor generates electron-hole pairs. mdpi.com These charge carriers migrate to the catalyst surface and initiate redox reactions. The holes (h⁺) can oxidize water molecules or hydroxide (B78521) ions to produce highly reactive hydroxyl radicals (•OH), while electrons (e⁻) reduce adsorbed oxygen to form superoxide (B77818) radical anions (O₂•⁻). nih.gov

Role of Intermediate Species in Complex Reaction Sequences

The reaction pathways of dichloro-2-naphthol are fundamentally governed by the formation and fate of various transient intermediates.

Carbocation Intermediates (Arenium Ions): These are the hallmark of electrophilic aromatic substitution reactions. The electrophile's attack on the dichloronaphthol ring forms a resonance-stabilized arenium ion. The relative stability of the possible isomeric arenium ions, as influenced by the combined electronic effects of the hydroxyl and chloro substituents, dictates the regiochemical outcome of the substitution. dalalinstitute.com

Radical Intermediates: In oxidative processes, radical species are paramount. Electrochemical and photocatalytic methods generate powerful oxidizing agents like hydroxyl radicals (•OH) and superoxide radical anions (O₂•⁻). researchgate.netnih.gov These radicals initiate degradation by adding to the aromatic ring or abstracting hydrogen atoms. In electrochemical oxidation, neutral, electrophilic radical species of naphthol can be formed, which then undergo further reactions like nucleophilic attack by another naphthol molecule to form polycyclic products. nih.gov

Zwitterionic Intermediates: In certain nucleophilic substitution reactions, particularly on keto-derivatives like 6-bromo-1,1-dichloro-2-naphthone, the formation of a zwitterionic intermediate has been proposed. The stability and subsequent reaction cascade of this intermediate, influenced by its activation energy, can determine which of several possible products is formed.

Naphthoxyl Radicals and Quinone-Methides: The oxidation of the phenolic hydroxyl group can lead to the formation of a naphthoxyl radical. This intermediate can play a central role in oxidative coupling reactions. Furthermore, tautomerization of naphthols to their keto forms can lead to intermediates like quinone-methides, which are involved in various addition and condensation reactions.

The interplay of these diverse intermediates—carbocations, radicals, and zwitterions—under different reaction conditions underscores the rich and complex chemistry of dichlorinated 2-naphthol derivatives. Understanding the formation and reactivity of these transient species is essential for controlling reaction outcomes and designing synthetic pathways or degradation processes.

Theoretical and Computational Chemistry of Dichloro 2 Naphthol Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry

Density Functional Theory (DFT) has become a important tool for investigating the electronic structure and geometry of dichloro-2-naphthol derivatives. DFT methods are employed to optimize molecular geometries, calculate thermodynamic properties, and elucidate the electronic nature of these compounds. digitellinc.comdntb.gov.ua

Quantum chemical calculations using DFT have been instrumental in studying the chlorination mechanism of 2-naphthol (B1666908). beilstein-journals.orgresearchgate.net For instance, the reaction mechanism for the chlorination of 2-naphthol using reagents like [bis(trifluoroacetoxy)iodo]benzene (B57053) (PIFA) and aluminum chloride (AlCl₃) has been elucidated, showing a better theoretical and experimental yield compared to other reagents. beilstein-journals.orgresearchgate.net The calculations reveal that the process begins with the coordination of the reagent to the Lewis acid, followed by the transfer of a chlorine atom to generate the active chlorinating species. beilstein-journals.org

In a study on the nucleophilic attack on 6-bromo-1,1-dichloro-2-naphthone, a DFT model (wB97X-D/6-31G*) with an implicit solvation model was used to obtain thermodynamic properties and structural information in a methanol (B129727) solvent. digitellinc.com Similarly, DFT calculations at the B3LYP/6-311++G(d,p) level have been used to study the structure of related compounds like 2,3-dichloronaphthalene-1,4-dione. researchgate.net These studies provide optimized geometrical parameters that often show good agreement with experimental data where available. worldwidejournals.com

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding the chemical reactivity and electronic properties of molecules. The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. samipubco.com A smaller gap generally implies higher reactivity. samipubco.comnih.gov

In computational studies of systems related to dichloro-2-naphthol, HOMO-LUMO analysis is a standard component. For example, in the reaction of 6-bromo-1,1-dichloro-2-naphthone with various nucleophiles, molecular orbital data revealed a connection between the HOMO-LUMO energy separation of the nucleophiles and the reaction outcome. digitellinc.com

For a complex derivative, (E)-5-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-(phenyldiazenyl)naphthalene-2,7-diylbis(hydrogen sulfite), DFT analysis yielded a low energy gap (Eg) of 2.947 eV, suggesting that the HOMO to LUMO transition is highly feasible, making the compound suitable for various electronic applications. researchgate.net In another study on copper(II) complexes with Schiff bases derived from a dichlorophenyl group and a naphthalene (B1677914) scaffold, DFT studies showed that the complex with the lowest energy band gap (ΔE = 2.49 eV) was the most reactive. bohrium.com

Calculated HOMO-LUMO Energy Gaps for Dichloro-Naphthol Related Systems
Compound/SystemComputational MethodHOMO Energy (eV)LUMO Energy (eV)Energy Gap (eV)Source
(E)-5-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-(phenyldiazenyl)naphthalene-2,7-diylbis(hydrogen sulfite)B3LYP/6-311+G(d,p)--2.947 researchgate.net
Cu(II) complex with (E)-1-(((4-bromo-2,6-dichlorophenyl)imino)methyl)naphthalen-2-olDFT--2.49 bohrium.com
1-((Z)-((E)-(3,5-dichloro-2-hydroxybenzylidene)hydrazono)methyl) naphthalene-2-olB3LYP/6-311+G(d,p)--3.43 rsc.org
Above compound + Al³⁺B3LYP/6-311+G(d,p)--2.93 rsc.org
2,3-dichloronaphthalene-1,4-dione (Gas Phase)wb97xd/6-311++g(d,p)--3.958 researchgate.net

Beyond the energy gap, the spatial distribution and character of the frontier molecular orbitals are crucial. DFT calculations allow for the visualization of these orbitals, providing insights into where electronic activity is most likely to occur. The HOMO generally acts as an electron donor, while the LUMO acts as an electron acceptor.

In a study of a cyanurated H-acid azo dye containing a dichloro-triazinyl group attached to a naphthalene core, analysis of the first five electronic excitations revealed their nature. researchgate.net The transitions S₀ → S₁ and S₀ → S₃ were identified as π → π* local excitations centered around the azo group, S₀ → S₄ was a highly localized π → π* excitation, and S₀ → S₅ was an n → π* charge transfer from a benzene (B151609) ring to the azo group. researchgate.net This level of detail helps in understanding the photophysical properties of the molecule. researchgate.net

For 2,3-dichloronaphthalene-1,4-dione, the HOMO and LUMO orbitals were visualized to assess the molecule's chemical responsiveness and kinetic stability. researchgate.net Similarly, for a Schiff base derived from 2-naphthol, the HOMO was found to be spread over the entire molecule, while the LUMO was more concentrated on the ring part, indicating the regions of electrophilic and nucleophilic attack. worldwidejournals.com This distribution of frontier orbitals is fundamental to predicting the molecule's reactivity. worldwidejournals.com

Transition State Analysis and Reaction Pathway Modeling

Computational modeling is a powerful method for mapping the potential energy surfaces of chemical reactions, allowing for the identification of transition states (TS) and the elucidation of reaction mechanisms. acs.org

The mechanism of the chlorination of 2-naphthol with PIFA/AlCl₃ has been detailed through DFT calculations. beilstein-journals.org The energy profile shows that after the initial formation of a PIFA–AlCl₃ adduct, a chlorine atom is transferred to the iodine center via a six-membered ring transition state (TS₁–Cl) with a Gibbs free energy of activation (ΔG‡) of 9.7 kcal/mol. beilstein-journals.org Following the addition of 2-naphthol, a chlorine atom is introduced into the phenolic ring, leading to a nonaromatic intermediate. beilstein-journals.org The subsequent rearomatization proceeds through a second transition state (TS₂–Cl) with an activation barrier of 11.1 kcal/mol. beilstein-journals.org

In a different system involving the reaction of 6-bromo-1,1-dichloro-2-naphthone, transition state analysis was used to rule out several potential reaction pathways, including explicit solvent interactions and concerted exchanges. digitellinc.com It was hypothesized that a zwitterionic intermediate could be formed, and the activation energy to reach this intermediate determines the final product. digitellinc.com Such analyses are crucial for understanding reaction selectivity and for designing synthetic protocols. researchgate.netscielo.br

Non-Covalent Interactions and Conformational Analysis

Non-covalent interactions (NCIs), such as hydrogen bonds, π-stacking, and van der Waals forces, play a critical role in determining the three-dimensional structure and stability of molecules. acs.orgmdpi.com Computational methods are essential for quantifying these weak interactions. researchgate.net

For 2,3-dichloronaphthalene-1,4-dione, a related compound, NCIs have been studied using methods like Quantum Theory of Atoms in Molecules (QTAIM), Reduced Density Gradient (RDG), and Electron Localization Function (ELF). researchgate.net These analyses help to visualize and characterize weak interactions within the molecule and in its crystalline state. researchgate.net

In complexes of 1-naphthol (B170400) with chloroethenes, both "Edge" (nonclassical hydrogen bonding of the OH group to the C=C double bond) and "Face" (dispersion interactions between chlorine atoms and the naphthalene ring) geometries are considered. chemrxiv.org Calculations using dispersion-corrected DFT methods like B97-D3 are necessary to accurately predict the most stable conformations and their interaction energies. chemrxiv.org The interplay of these subtle forces dictates the preferred conformational geometry of the system. imperial.ac.uk

Spectroscopic Property Prediction and Correlation with Experimental Data

A significant application of theoretical chemistry is the prediction of spectroscopic properties, which can then be correlated with experimental measurements to validate both the computational model and the experimental structural assignment. researchgate.net Time-dependent DFT (TD-DFT) is a common method for predicting electronic absorption spectra (UV-Vis). researchgate.net

For a chemosensor based on a dichloro-hydroxybenzylidene and naphthalene-2-ol scaffold, TD-DFT calculations (using the B3LYP functional) were performed to understand its sensing mechanism. rsc.orgrsc.org The calculations helped confirm that the observed fluorescence "off-on" behavior upon binding to Al³⁺ was due to the inhibition of an excited-state intramolecular proton transfer (ESIPT) process. rsc.orgrsc.org

In another example, the spectroscopic properties of 2,3-dichloronaphthalene-1,4-dione were investigated by comparing experimental FT-IR and FT-Raman spectra with those simulated using DFT (B3LYP/6-311++G(d,p)). researchgate.net The vibrational analysis, aided by potential energy distribution (PED) calculations, allowed for the confident assignment of the observed spectral bands. researchgate.net Such correlations between theoretical and experimental data are vital for the structural characterization of new compounds. nih.govacs.orgnih.gov

Advanced Applications and Functionalization of Dichloro 2 Naphthol Derivatives

Role in Material Science and Advanced Organic Frameworks

Dichloro-2-naphthol derivatives, particularly axially chiral dichlorinated 1,1'-bi-2-naphthol (B31242) (BINOL) analogues, are crucial components in the design of advanced materials, most notably Metal-Organic Frameworks (MOFs). These crystalline, porous materials are constructed from metal ions or clusters linked by organic ligands. The incorporation of chiral, dichlorinated naphthol-based linkers allows for the creation of homochiral MOFs with precisely defined pore structures and recognition sites.

A key example is the use of (R)-6,6'-dichloro-2,2'-dihydroxy-1,1'-binaphtyl-4,4'-bipyridine as a ligand to construct a cadmium-based MOF, designated Cd-BINOL or HMOF-1. nih.gov This framework demonstrates notable capabilities in the separation of alcohol isomers, leveraging the specific geometry and chiral environment of the pores created by the dichlorinated binaphthyl ligand. nih.gov Similarly, (S)-2,2′-diethoxy-1,1′-binaphthyl-6,6′-dicarboxylic acid has been synthesized and linked with organotin spacers to create monomeric chiral rings, which are considered pre-organized building blocks for generating larger, functional coordination networks and chiral polymers. researchgate.net

The function of these derivatives in MOFs extends beyond separation. A homochiral MOF synthesized from a (R)-6,6'-dichloro-2,2'-dihydroxyl-1,1'-binaphthyl-bipyridine ligand was shown to have significant catalytic efficiency after modification, demonstrating that the dichlorinated naphthol backbone is instrumental in creating materials with active sites for chemical reactions. Limited research also suggests that other derivatives, such as 4-(2,6-dichlorophenylazo)-1-naphthol, can be incorporated into polymer matrices to improve material properties like thermal stability and electrical conductivity. smolecule.com

Table 1: Dichloro-2-Naphthol Derivatives in Material Science

Derivative NameMaterial TypeApplicationKey Finding
(R)-6,6'-dichloro-2,2'-dihydroxy-1,1'-binaphtyl-4,4'-bipyridineMetal-Organic Framework (MOF)Separation of alcohol isomersCreates a chiral framework (Cd-BINOL) capable of distinguishing between structural isomers of pentyl alcohol. nih.gov
(S)-2,2′-diethoxy-1,1′-binaphthyl-6,6′-dicarboxylic acidMOF Building BlocksChiral polymer designForms pre-organized chiral rings with organotin linkers, serving as precursors for chiral coordination networks. researchgate.net
(R)-6,6'-dichloro-2,2'-dihydroxyl-1,1'-binaphthyl-bipyridineCatalytic MOFHeterogeneous catalysisThe resulting MOF, when treated with Ti(OiPr)4, acts as an efficient catalyst for diethylzinc (B1219324) addition reactions.

Catalytic Applications and Ligand Development

The rigid and sterically defined structure of dichlorinated 2-naphthols makes them a cornerstone in the development of advanced catalysts and ligands for asymmetric synthesis.

Organocatalysis and Metal-Catalyzed Reactions

Dichloro-2-naphthol derivatives are central to both organocatalysis and metal-catalyzed reactions, often involving the dearomatization of the naphthol ring to create complex three-dimensional structures. An organocatalytic asymmetric chlorinative dearomatization of naphthols has been developed, providing access to chiral naphthalenones that feature a chlorine-containing all-substituted stereocenter. rsc.org This reaction, catalyzed by a cinchonine-derived organocatalyst like (DHQD)₂PHAL, proceeds with high yields and excellent enantioselectivity (up to 97% yield and 96% ee). rsc.org

In the realm of metal-catalysis, various transition metals are employed to achieve dearomatization. Palladium-catalyzed reactions of 2-naphthols with agents like cinnamyl carbonates can produce β-naphthalenones with all-carbon quaternary stereocenters in high yields and enantioselectivities. sci-hub.se Scandium(III) complexes with chiral N,N'-dioxide ligands have been used for the enantioselective Michael-type addition and hydroxylative dearomatization of 2-naphthols. sci-hub.se

Table 2: Catalytic Dearomatization of Naphthol Derivatives

Catalyst TypeReactionSubstrate ExampleCatalyst/LigandResult (Yield/Enantioselectivity)
OrganocatalysisAsymmetric Chlorinative DearomatizationMethyl 2-hydroxy-1-naphthoate(DHQD)₂PHALUp to 95% yield, 92% ee rsc.org
Palladium-CatalysisAllylic Alkylation Dearomatization1,3-disubstituted-2-naphthols[Pd(C₃H₅)Cl]₂ / (R,R)-L₁Up to 91% yield, 97% ee sci-hub.se
Scandium-CatalysisAminative Dearomatizationβ-naphtholsSc(OTf)₃ / PyBox-iPr₂Up to 99% yield, 99% ee sci-hub.se
Rhodium-CatalysisAminative Dearomatization2-naphthols[Rh₂(esp)₂]High yields sci-hub.se

Development of Chiral Catalysts and Ligands

The axially chiral 1,1'-bi-2-naphthol (BINOL) is a privileged structure in asymmetric catalysis, and its dichlorinated analogues are highly valued for creating robust and selective ligands. rsc.orgacs.org The chlorine atoms modify the electronic properties and steric bulk of the ligand, which can significantly influence the outcome of catalytic reactions.

For instance, 6,6'-disubstituted BINOLs, including chlorinated variants, are foundational for building valuable chiral ligands such as phosphoramidites and phosphoric acids. rsc.org These ligands coordinate with metal centers to create catalysts for a wide array of asymmetric reactions. The synthesis of (R)-1,1′-binaphthalene-2,2′-disulfonic acid (BINSA) from (R)-BINOL demonstrates the conversion of the naphthol scaffold into a highly acidic and effective chiral Brønsted acid organocatalyst. tcichemicals.com The development of such catalysts is driven by the need for greater reactivity and enantioselective control in modern organic synthesis. tcichemicals.com The ready availability of enantiomerically pure BINOL derivatives makes them ideal starting materials for the systematic development of new, structurally diverse chiral catalysts. researchgate.netrsc.org

Precursors for Dyes and Pigments (Focus on Chemical Synthesis)

The chemical synthesis of azo dyes, which constitute a major class of industrial colorants, frequently involves an azo coupling reaction where a diazonium salt reacts with an electron-rich coupling component. nih.gov Dichloro-2-naphthol isomers serve as effective coupling components in this process. The general synthesis involves two primary steps: the diazotization of a primary aromatic amine to form a diazonium salt (Ar-N₂⁺), followed by the electrophilic substitution reaction of this salt with an activated aromatic ring, such as a dichloro-2-naphthol derivative. unb.cacuhk.edu.hk

A Korean patent specifically discloses the use of 5,8-dichloro-1-naphthol as a preferred coupling component for the preparation of metallizable azo dyes. google.com In this process, a diazo component like 1-diazo-2-hydroxynaphthalene-4-sulfonic acid is coupled with the dichloronaphthol in the presence of alkali metal chlorides and ammonium (B1175870) chloride to improve reaction speed and yield. google.com Another example is the creation of 4-(2,6-Dichlorophenylazo)-1-naphthol, an azo dye where the chlorine atoms are on the phenyl ring derived from the amine. smolecule.com Furthermore, oligomeric azo dyes have been synthesized by coupling various diazonium salts, including those derived from chlorinated anilines like 2,5-dichloro-4-methylaniline, with naphthol-formaldehyde condensates. psu.edu The presence and position of the chlorine atoms on the naphthol or the aniline (B41778) component influence the final color, stability, and fastness properties of the resulting dye.

Table 3: Synthesis of Dyes from Dichloro-Naphthol Derivatives

Diazo Component (from Amine)Coupling ComponentResulting Dye/Pigment Class
1-diazo-2-hydroxynaphthalene-4-sulfonic acid5,8-dichloro-1-naphtholMetallizable Azo Dye google.com
Diazotized 2,5-dichloro-4-methylanilineα-Naphthol-formaldehyde oligomerOligomeric Azo Dispersed Dye psu.edu
Diazotized 2,6-dichloroaniline1-naphthol (B170400)Azo Dye (4-(2,6-Dichlorophenylazo)-1-naphthol) smolecule.com

Applications in Analytical Reagent Chemistry (for other substances)

Dichloro-2-naphthol derivatives have found niche but important applications as reagents in analytical chemistry, particularly for colorimetric and spectrophotometric assays. Their ability to form colored complexes or undergo specific reactions allows for the detection and quantification of various analytes.

A prominent example is the use of 2,4-dichloro-1-naphthol in a modified Sakaguchi reaction for the spectrophotometric determination of arginine. sigmaaldrich.cn This same compound has also been employed in assays to measure guanidinoacetate and guanidinosuccinate in urine, which are indicators of kidney dysfunction. sigmaaldrich.cn

The broader naphthol scaffold is a common platform for designing chemosensors. For instance, a 2-naphthol (B1666908) derivative was functionalized to create a selective colorimetric and fluorescent "turn-on" sensor for phosphate (B84403) ions (PO₄³⁻) in aqueous solutions. udla.cl While this specific example is not chlorinated, it demonstrates the principle of modifying the naphthol structure to achieve selective analyte recognition. Similarly, 2,3-dichloronaphthoquinone, a related compound, has been used as a building block for synthesizing a colorimetric sensor for cyanide detection. rsc.org These examples highlight the potential for dichlorinated 2-naphthol derivatives to be developed into highly specific and sensitive analytical reagents. rsc.org

Electrochemical Applications Beyond Degradation

While much of the electrochemical research on naphthols focuses on their oxidative degradation for environmental remediation, there is growing interest in using electrochemistry for synthetic applications involving dichloro-2-naphthol derivatives, explicitly avoiding degradation pathways. researchgate.netresearchgate.net These methods offer green and efficient alternatives to traditional chemical synthesis by using electricity to drive reactions.

A significant synthetic application is the metal-free electrochemical oxidative C-O homocoupling of 2-naphthols. nih.gov This process, conducted in an undivided electrochemical cell, allows for the formation of naphthalenones under mild conditions. nih.gov This strategy is eco-friendly and demonstrates broad tolerance for various substituted 2-naphthols. nih.gov Analogous electrochemical methods have been used for the C-C homo-coupling of phenols to generate symmetric 2,2'-biphenols, a reaction type directly relevant to the synthesis of BINOL structures from simpler naphthols. acs.org

Furthermore, electrochemical methods can be used for cross-coupling reactions. The electrolysis of a phenol (B47542) in the presence of naphthalene (B1677914) was shown to produce a polycyclic phenol-naphthalene coupled product, demonstrating the feasibility of electrochemically forming C-C bonds between different aromatic systems. acs.org Another area of application is the use of naphthol derivatives as redox mediators, which shuttle electrons between the electrode and a substrate, thereby catalyzing an electrochemical process. rsc.org For example, nitroso-naphthol derivatives have been patented for use as mediators in the electrochemical bleaching of pulp, a process that relies on controlled oxidation rather than complete mineralization. google.com These synthetic applications showcase the potential of electrochemistry to functionalize and build complex molecules from dichloro-2-naphthol precursors.

Environmental Transformation Pathways of Dichloro 2 Naphthol Analogues

Biodegradation Pathways and Microbial Metabolism

The microbial breakdown of chlorinated aromatic compounds, including dichloro-2-naphthol analogues, is a key process in their environmental degradation. epa.gov The ability of microorganisms to metabolize these compounds is influenced by several factors, including the degree of chlorination and the specific microbial species present. epa.gov

Generally, the biodegradation of chlorinated aromatic compounds can proceed through different metabolic pathways in bacteria and fungi. epa.gov A common initial step in the bacterial metabolism of naphthalene (B1677914) and its derivatives is the oxidation of an aromatic ring by a multicomponent enzyme system called naphthalene dioxygenase (NDO). nih.gov This leads to the formation of a cis-naphthalene dihydrodiol. nih.gov Subsequent enzymatic reactions can convert this intermediate to 1,2-dihydroxynaphthalene, which is then further metabolized. nih.gov For chlorinated naphthalenes, oxidation often occurs on the unsubstituted ring. For instance, studies on 1-chloronaphthalene (B1664548) have shown that microbial oxidation leads to the formation of 8-chloro-1:2-dihydro-1:2-dihydroxynaphthalene. psu.edu

In the case of dichloronaphthalenes, such as 1,4-dichloronaphthalene (B155283) (1,4-DCN), a Pseudomonas sp. has been shown to metabolize the compound, leading to the formation of several intermediates, including dihydroxy-dichloro-naphthalene, epoxy-dichlorinated naphthalene, dichlorinated naphthol, and dichlorinated salicylic (B10762653) acid. mdpi.com Notably, in this particular study, chloride ions were not removed during the degradation process. mdpi.com The white-rot fungus Phlebia lindtneri has also been observed to metabolize 1,4-DCN, producing hydroxylated and dihydro-dihydroxylated compounds, with one identified metabolite being 2,4-dichloro-1-naphthol. nih.gov This suggests a chlorine migration may occur during the fungal metabolism. nih.gov

The presence of other organic compounds can influence the biodegradation of these chlorinated naphthols. For example, the catabolism of 1-naphthol (B170400) by Sphingobium sp. strain B2 was significantly enhanced by the addition of primary carbon sources like glucose. nih.gov This phenomenon, known as cometabolism, can be crucial for the breakdown of toxic compounds that microorganisms may not be able to use as a sole carbon source. epa.govnih.gov

Fungi, such as Aspergillus niger, can also play a role in the degradation of naphthols. nih.gov Coupling fungi with bacteria like Bacillus subtilis has been shown to enhance the degradation efficiency of 2-naphthol (B1666908) and reduce the accumulation of toxic metabolites. nih.gov

Table 1: Microbial Degradation of Dichloro-2-Naphthol Analogues and Related Compounds

Compound Microorganism Key Intermediates/Products Reference
1-Chloronaphthalene Soil Bacteria 8-chloro-1:2-dihydro-1:2-dihydroxynaphthalene, 3-chlorosalicylic acid psu.edu
1,4-Dichloronaphthalene Pseudomonas sp. HY Dihydroxy-dichloro-naphthalene, epoxy-dichlorinated naphthalene, dichlorinated naphthol, dichlorinated salicylic acid mdpi.com
1,4-Dichloronaphthalene Phlebia lindtneri 2,4-dichloro-1-naphthol, other hydroxylated and dihydro-dihydroxylated compounds nih.gov
2,7-Dichloronaphthalene Phlebia lindtneri Hydroxylated and dihydro-dihydroxylated metabolites nih.gov
1-Naphthol Sphingobium sp. strain B2 1,2-dihydroxynaphthalene nih.gov
2-Naphthol Aspergillus niger and Bacillus subtilis 1,2-naphthalene-diol, 1,2-naphthoquinone nih.gov

Photodegradation Mechanisms in Aquatic Environments

Photodegradation is a significant abiotic transformation process for many organic pollutants in aquatic environments, driven by the energy of sunlight. nih.gov This process can involve direct photolysis, where the pollutant itself absorbs light, or indirect photolysis, which is mediated by other substances present in the water. nih.gov

For dichloro-2-naphthol analogues, photodegradation can lead to the breakdown of the aromatic structure and the formation of various transformation products. The direct photolysis of pesticides in water can lead to reactions such as bond scission, cyclization, and rearrangement. nih.gov

The photocatalytic degradation of 2-naphthol in the presence of a titanium dioxide (TiO₂) photocatalyst has been studied as a model for the degradation of naphthol compounds. researchgate.net This process involves the generation of highly reactive hydroxyl radicals on the surface of the TiO₂ catalyst, which are powerful oxidizing agents capable of attacking the organic molecule. researchgate.netscirp.org The degradation kinetics of 2-naphthol in this system have been found to fit the Langmuir-Hinshelwood rate law. researchgate.net The complete mineralization of 2-naphthol to carbon dioxide can be achieved through this process. researchgate.net

The presence of other substances in the water can affect the rate of photodegradation. For example, the photodegradation of 2,4-dichlorophenol (B122985) has been shown to be faster in the presence of hydrogen peroxide (H₂O₂). scispace.com The structure of the photocatalyst itself can also influence the efficiency and mechanism of photodegradation. rsc.org

The photoproducts of chlorinated aromatic compounds can sometimes be more toxic than the parent compound, highlighting the importance of understanding the entire degradation pathway. nih.gov For instance, the photodegradation of certain pesticides can lead to products with enhanced toxicity. nih.gov

Abiotic Transformation Processes

Besides photodegradation, other abiotic processes can contribute to the transformation of dichloro-2-naphthol analogues in the environment. These processes are non-biological and depend on the chemical properties of the compound and the environmental conditions.

Hydrolysis, the reaction with water, is a potential transformation pathway for some organic compounds. However, chlorinated aromatic compounds are generally resistant to hydrolysis under typical environmental conditions.

Sorption to soil and sediment particles is another important process that affects the fate of these compounds. ontosight.ai Due to their generally low water solubility and high octanol-water partition coefficients (Kow), chlorinated naphthalenes tend to sorb to organic matter in soil and sediment, which can reduce their bioavailability for microbial degradation and their mobility in the environment. epa.gov 2,6-Dichloronaphthalene, for example, is slightly soluble in water and may contaminate soil and water. ontosight.ai

Advanced Oxidation Processes (AOPs), which involve the generation of highly reactive species like hydroxyl radicals, are being explored for the treatment of water contaminated with persistent organic pollutants. scirp.org The Fenton's reagent (a mixture of Fe²⁺ and H₂O₂) is one such AOP that has shown effectiveness in degrading compounds like phenol (B47542). scirp.org These processes can, in principle, be applied to the degradation of dichloro-2-naphthol analogues.

It is important to note that abiotic and biotic degradation processes often occur simultaneously and can influence each other. For example, sorption can compete with biodegradation and photodegradation. epa.gov

Table 2: Mentioned Compound Names

Compound Name
1,2,3,4-tetrachloronaphthalene
1,2-naphthalene-diol
1,2-naphthoquinone
1,4-Dichloronaphthalene
1-Chloronaphthalene
1-Naphthol
2,4-dichloro-1-naphthol
2,6-Dichloronaphthalene
2,7-Dichloronaphthalene
2-Naphthol
3-chlorosalicylic acid
4-Chlorobiphenyl
4-chloro-3,4-biphenyldiol
4-chloro-3-methoxy-4-biphenylol
4'-chloro-4-biphenylol
8-chloro-1:2-dihydro-1:2-dihydroxynaphthalene
Dichloro-2-Naphthol
Dichlorinated naphthol
Dichlorinated salicylic acid
Dihydroxy-dichloro-naphthalene
Epoxy-dichlorinated naphthalene
Glucose
Hydrogen peroxide

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing dichloro-2-naphthol derivatives?

  • Methodology : A common approach involves coupling reactions with diazonium salts. For example, reacting 2-naphthol with a dichloro-substituted aryl diazonium salt under alkaline conditions (pH 9–12) at 0–5°C yields dichloro-2-naphthol derivatives. Temperature control is critical to avoid side reactions, and ice baths are typically used .
  • Validation : Monitor reaction progress via thin-layer chromatography (TLC) using ethyl acetate/hexane (1:3) as the mobile phase.

Q. How can researchers characterize the structural purity of dichloro-2-naphthol?

  • Techniques :

  • NMR Spectroscopy : Use 1^{1}H and 13^{13}C NMR to confirm substitution patterns. For example, the aromatic proton signals in dichloro-2-naphthol will split into distinct doublets due to chlorine's electron-withdrawing effects.
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) can verify molecular ion peaks (e.g., [M+H]+^+ at m/z 213.00 for dichloro-2-naphthol) .
    • Reference Data : Compare observed 13^{13}C chemical shifts with predicted values using additive models (average deviation < 0.5 ppm for dichloro-2-naphthol) .

Q. What solvent systems are optimal for dichloro-2-naphthol in experimental workflows?

  • Solubility : Dichloro-2-naphthol is sparingly soluble in water but dissolves well in polar aprotic solvents like dimethyl sulfoxide (DMSO) (90 mg/mL at 25°C for 2-naphthol) .
  • Recommendation : For fluorescence studies, use ethanol or methanol to minimize solvent interference. Pre-saturate solvents with nitrogen to prevent oxidation .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for dichloro-2-naphthol isomers?

  • Case Study : Discrepancies in 13^{13}C NMR shifts between 1,6-dichloro-2-naphthol and 1,5-dichloro-2-naphthol arise from differences in electron delocalization. The 1,6-isomer shows closer alignment with additive models (average deviation 0.47 ppm vs. 1.95 ppm for the 1,5-isomer) .
  • Resolution Strategy : Combine computational chemistry (DFT calculations) with experimental data to assign positions definitively. Use isotopic labeling (e.g., 13^{13}C) for unambiguous peak assignment .

Q. What advanced techniques differentiate dichloro-2-naphthol from its structural analogs?

  • Fluorescence Lifetime Imaging (FLIM) : Time-resolved emission spectroscopy (TRES) distinguishes between ionized and non-ionized states. For dichloro-2-naphthol, decay constants differ significantly (3.4 ns for neutral vs. 9.4 ns for deprotonated forms) .
  • X-ray Crystallography : Resolve crystal packing effects caused by Cl substituents. For example, non-covalent H–H interactions in cis-dichloro-2-naphthol alter melting points compared to trans-isomers .

Q. How can researchers optimize electrochemical synthesis of dichloro-2-naphthol derivatives?

  • Electrolysis Protocol : Use a divided cell with a platinum anode and stainless-steel cathode. Electrolyte: 0.1 M HCl in acetonitrile. Apply 2.5 V to generate in situ Cl^- radicals, which react with 2-naphthol. Yields >80% are achievable for 60+ substrates .
  • Safety Note : Avoid chlorine gas byproducts by maintaining pH > 4 and using scavengers like sodium thiosulfate .

Q. What methodologies identify dichloro-2-naphthol metabolites in biological systems?

  • Metabolite Profiling : Use LC-MS/MS with a C18 column (gradient: 5–95% acetonitrile in 0.1% formic acid). Key metabolites include hydroxylated and glucuronidated derivatives.
  • Validation : Cross-reference with databases like BioTransformer, which lists 8 known metabolites of 2-naphthol, including dichloro derivatives .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.